molecular formula C17H18N2O2 B5885664 4-Acetamido-N-(2-phenylethyl)benzamide

4-Acetamido-N-(2-phenylethyl)benzamide

Cat. No.: B5885664
M. Wt: 282.34 g/mol
InChI Key: MNPSTSJIPGRCAX-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Bioactive Compound Development

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in the design and synthesis of a wide array of pharmacologically active molecules. Its structural simplicity, coupled with the ability to form stable amide bonds and participate in hydrogen bonding, makes it an ideal building block for creating compounds with diverse biological activities. These activities span a broad spectrum, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The versatility of the benzamide core allows for substitutions at various positions on the benzene ring and the amide nitrogen, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.

Overview of N-Substituted Benzamide Derivatives in Chemical Biology

N-substituted benzamide derivatives, where a substituent is attached to the nitrogen atom of the amide group, represent a significant class of compounds within chemical biology. The nature of the N-substituent can profoundly influence the molecule's interaction with biological targets, such as enzymes and receptors. By strategically modifying the N-substituent, medicinal chemists can modulate a compound's potency, selectivity, and pharmacokinetic profile. Research into N-substituted benzamides has led to the discovery of compounds with a range of applications, from potential therapeutics to molecular probes for studying biological processes.

Research Context of 4-Acetamido-N-(2-phenylethyl)benzamide within Benzamide Chemistry

Within the broader landscape of benzamide chemistry, this compound is a compound of interest due to its unique combination of structural motifs. The presence of the 4-acetamido group on the benzoyl ring and the N-(2-phenylethyl) substituent on the amide nitrogen suggests the potential for multifaceted biological activity. The acetamido group is a common feature in many established drugs, often contributing to improved bioavailability and reduced toxicity. The phenylethyl group, on the other hand, is a well-known pharmacophore found in numerous neurologically active compounds.

While extensive, dedicated research solely on this compound is not widely available in the public domain, its structural components are well-represented in the medicinal chemistry literature. The study of this compound, therefore, often falls within the context of broader investigations into the synthesis and biological evaluation of novel N-substituted benzamide libraries aimed at identifying new lead compounds for various therapeutic targets. The exploration of its properties and potential applications is largely based on the established significance of its constituent chemical moieties.

Chemical and Physical Properties

PropertyPredicted Value
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
XLogP32.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass282.136828 g/mol
Monoisotopic Mass282.136828 g/mol
Topological Polar Surface Area58.2 Ų
Heavy Atom Count21
Formal Charge0
Complexity323

This data is based on computational predictions for the structurally similar compound 4-amino-N-(2-phenylethyl)benzamide, as specific experimental data for this compound is not available.

Synthesis and Characterization

The synthesis of this compound would likely follow established methods for amide bond formation. A plausible synthetic route would involve the reaction of 4-acetamidobenzoic acid with phenethylamine (B48288) in the presence of a coupling agent.

Alternatively, the synthesis could proceed via the acylation of phenethylamine with 4-acetamidobenzoyl chloride. The resulting product would then be purified using standard techniques such as recrystallization or column chromatography. Characterization of the synthesized compound would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its chemical structure and purity.

Research Findings and Biological Activity

While specific biological studies on this compound are limited, research on related N-phenethylbenzamide derivatives has revealed promising biological activities. Studies have shown that some N-phenethylbenzamide derivatives exhibit significant antimicrobial and anti-inflammatory properties. For instance, certain derivatives have demonstrated inhibitory effects against various bacterial strains. nih.gov Furthermore, some compounds within this class have been investigated for their potential as antiviral agents. nih.gov

The 4-acetamido group is a key feature in the structure of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). This suggests that this compound could potentially possess analgesic or anti-inflammatory properties. However, without specific experimental data, this remains a matter of scientific conjecture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13(20)19-16-9-7-15(8-10-16)17(21)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPSTSJIPGRCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Acetamido N 2 Phenylethyl Benzamide and Structural Analogues

Retrosynthetic Analysis of the 4-Acetamido-N-(2-phenylethyl)benzamide Structure

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in The primary disconnection for amides is typically the amide C-N bond, as this bond is reliably formed through several well-established reactions. researchgate.netyoutube.com

For this compound, the most logical retrosynthetic disconnection is across the central amide bond. This breaks the molecule into two key synthons: an acyl cation equivalent and an amine nucleophile.

Disconnection 1 (C-N Amide Bond): The primary disconnection of the target molecule (I) severs the bond between the carbonyl carbon and the nitrogen atom. This leads to two precursor molecules: 4-acetamidobenzoic acid (II) and 2-phenylethylamine (III) . This is the most common and direct approach to synthesizing N-substituted benzamides. lkouniv.ac.inacs.org

Disconnection 2 (C-N Acetamido Bond): A further disconnection can be performed on the 4-acetamidobenzoic acid (II) intermediate. By breaking the amide bond of the acetamido group, we arrive at 4-aminobenzoic acid (IV) and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. 4-aminobenzoic acid is a readily available starting material.

This analysis outlines a straightforward synthetic plan: begin with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid, followed by an amidation reaction between this intermediate and 2-phenylethylamine to yield the final product.

Classical Amidation Reactions in the Synthesis of N-Substituted Benzamides

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry. nih.gov The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures, but numerous methods have been developed to facilitate this coupling under milder conditions. acs.org

Carboxylic Acid Activation Strategies (e.g., acid chlorides, mixed anhydrides)

To overcome the low reactivity of carboxylic acids, they are typically converted into more electrophilic species, known as activated carboxylic acid derivatives. This activation is the cornerstone of classical amidation. nih.gov

One of the oldest and most direct methods is the conversion of the carboxylic acid to an acyl chloride (or acid chloride). Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to transform 4-acetamidobenzoic acid into 4-acetamidobenzoyl chloride. This highly reactive intermediate readily couples with an amine. nih.gov

Alternatively, mixed anhydrides can be formed, for example, by reacting the carboxylic acid with a chloroformate. Another widely used approach involves in-situ activation with coupling reagents . These reagents react with the carboxylic acid to form a highly reactive intermediate that is immediately consumed by the amine. This avoids the need to isolate the often-unstable activated species. A variety of such reagents exist, each with specific applications and advantages.

Below is a table comparing common carboxylic acid activating agents used in amide synthesis.

Activating Agent/MethodReagent(s)Key Characteristics
Acid Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Highly reactive intermediates; may require harsh conditions; generates HCl byproduct. nih.gov
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Mild conditions; widely used in peptide synthesis; EDC forms a water-soluble urea (B33335) byproduct, simplifying purification.
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPHigh coupling efficiency; suitable for sterically hindered substrates; can be expensive.
Uronium/Aminium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTUVery efficient and fast reactions; low racemization for chiral acids; common in solid-phase synthesis. acs.org

Amine Coupling Techniques (e.g., use of phenethylamine)

Once the carboxylic acid is activated, it is reacted with the amine component, in this case, 2-phenylethylamine. The amine acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which then collapses to form the stable amide bond.

The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acidic byproduct (e.g., HCl from an acid chloride reaction) and to deprotonate the ammonium (B1175870) salt of the amine if it is used in that form. nih.gov

A specific method for preparing N-(2-phenylethyl)benzamide involves mixing benzoyl chloride with phenethylamine (B48288) and an alkali metal hydroxide (B78521) in water, demonstrating that the reaction can proceed efficiently even in an aqueous medium under basic conditions. researchgate.net

Development of Novel Synthetic Routes for Benzamide (B126) Scaffolds

While classical amidation methods are robust, research continues to seek more efficient, atom-economical, and environmentally benign routes to benzamide scaffolds. google.com

One area of development is catalytic direct amidation , which avoids the need for stoichiometric activating agents. For instance, boric acid derivatives have been shown to catalyze the direct condensation of carboxylic acids and amines. researchgate.net Another innovative approach involves the use of heterogeneous catalysts, such as zirconium chloride immobilized on diatomaceous earth, which can facilitate the reaction under ultrasonic irradiation, often leading to shorter reaction times and simpler workup procedures. nih.gov

Oxidative amidation represents another modern strategy, where aldehydes are coupled directly with amines in the presence of an oxidizing agent to form the amide bond. Furthermore, transition-metal catalysis, using metals like nickel or palladium, has enabled the synthesis of amides through unconventional bond cleavages, such as the transamidation of existing amides or the amidation of esters. researchgate.netwhiterose.ac.uk Hydrothermal synthesis, which uses high-temperature water as the reaction medium, has also been shown to directly condense carboxylic acids and amines without the need for catalysts, offering a green synthetic pathway. acs.org

Regioselective Functionalization Strategies for Benzamide Moieties

Instead of building the molecule from functionalized precursors, it is sometimes more efficient to synthesize a core benzamide scaffold and then introduce functional groups in a later step. Regioselective functionalization refers to methods that modify a specific position on the molecule.

A powerful modern technique is transition-metal-catalyzed C-H activation/functionalization . In this approach, the amide group itself acts as a directing group, guiding a metal catalyst (commonly palladium or rhodium) to activate a specific C-H bond on the aromatic ring, typically at the ortho position. This activated position can then react with a variety of coupling partners to introduce new substituents. This strategy allows for the late-stage modification of complex molecules with high precision, enabling the synthesis of diverse analogues from a common intermediate. pharmatutor.org

Parallel Synthesis and Combinatorial Chemistry Approaches for this compound Derivatives

Combinatorial chemistry and parallel synthesis are high-throughput techniques used to rapidly generate large numbers of compounds, known as a library, for screening in drug discovery and materials science. ijpsr.comnih.gov These methods are well-suited for creating derivatives of the this compound scaffold to explore structure-activity relationships. figshare.com

In parallel synthesis , reactions are run simultaneously in an array of separate reaction vessels, with each vessel containing a single, distinct product. nih.gov For example, a library of benzamides could be created by reacting a single activated carboxylic acid with an array of different amines, or vice versa.

Solid-phase synthesis is a cornerstone of combinatorial chemistry. ijpsr.com In this approach, one of the starting materials (e.g., 4-aminobenzoic acid) is chemically anchored to an insoluble polymer resin. The subsequent reaction steps are carried out on this solid support. A key advantage is that excess reagents and byproducts can be easily washed away, simplifying purification. After all reactions are complete, the final product is cleaved from the resin. This methodology has been successfully applied to the synthesis of oligo(p-benzamide)s and libraries of other heterocyclic compounds. organic-chemistry.org These strategies allow for the systematic variation of the three main components of the target molecule: the acyl unit, the phenylethylamine moiety, and the acetyl group, to generate a diverse chemical library.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Acetamido-N-(2-phenylethyl)benzamide, both ¹H and ¹³C NMR would provide crucial information on the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the 1,4-disubstituted acetamido-benzoyl group would likely present as two distinct doublets, integrating to two protons each. The monosubstituted phenyl ring of the phenylethyl moiety would show a more complex multiplet pattern, integrating to five protons.

The ethyl linker protons would appear in the upfield region. The two methylene (B1212753) groups (-CH₂-CH₂-) would likely be observed as two distinct triplets, a result of coupling to each other. The N-H proton of the amide would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl protons of the acetamido group would be a sharp singlet, typically around 2.0-2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (C₆H₄)7.5 - 7.8Doublet2H
Aromatic (C₆H₄)7.6 - 7.9Doublet2H
Aromatic (C₆H₅)7.2 - 7.4Multiplet5H
Amide (NH-CO)8.0 - 8.5Broad Singlet1H
Methylene (-CH₂-N)3.5 - 3.7Triplet2H
Methylene (-CH₂-Ar)2.8 - 3.0Triplet2H
Acetamido (NH-CO)7.8 - 8.2Broad Singlet1H
Methyl (CH₃)2.1 - 2.3Singlet3H

Note: These are predicted values and actual experimental data may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the amide and acetamido groups would be the most downfield, typically in the range of 165-170 ppm. The aromatic carbons would appear between 110 and 145 ppm, with the quaternary carbons showing distinct chemical shifts. The methylene carbons of the ethyl bridge and the methyl carbon of the acetamido group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (Amide C=O)166 - 168
Carbonyl (Acetamido C=O)169 - 171
Aromatic (Quaternary)130 - 145
Aromatic (CH)118 - 130
Methylene (-CH₂-N)40 - 45
Methylene (-CH₂-Ar)35 - 40
Methyl (CH₃)23 - 26

Note: These are predicted values and actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous confirmation of its molecular formula (C₁₇H₁₈N₂O₂). The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, corroborating the proposed connectivity of the atoms.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the two amide groups. Aromatic C-H and C=C stretching vibrations would also be prominent.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amide (N-H)Stretching3300 - 3500
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 2960
Carbonyl (C=O)Stretching1630 - 1680
Aromatic (C=C)Stretching1450 - 1600

Note: These are predicted values and actual experimental data may vary.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that dictate its crystal packing.

Computational Chemistry for Molecular Conformation and Electronic Structure

In the absence of experimental X-ray crystallographic data, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict the most stable conformation of the molecule. nih.gov These calculations can also provide insights into the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure and electronic characteristics of complex organic molecules. nih.govbohrium.com This theoretical approach allows for the detailed analysis of a molecule's ground state geometry and the distribution of its electron density. For a molecule such as this compound, DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a 6-311G basis set, can provide profound insights into its structural and electronic nature. electrochemsci.orgresearchgate.net

Geometry optimization using DFT seeks to determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, in related benzamide (B126) structures, the amide group is often found to be slightly twisted relative to the plane of the aromatic ring due to steric interactions. rjptonline.org The calculated bond lengths for the C=O and C-N bonds in the amide linkages would be expected to show values intermediate between typical single and double bonds, confirming the presence of electron delocalization and resonance. rjptonline.org

Furthermore, DFT calculations are instrumental in elucidating the electronic properties of the molecule by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. electrochemsci.orgnih.gov A smaller energy gap generally corresponds to higher reactivity. electrochemsci.org From these orbital energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived to further quantify the molecule's reactivity. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Structures) Note: The following data are representative examples based on typical values for similar molecular fragments and are not derived from a direct experimental study of the title compound.

ParameterBond/Atoms InvolvedCalculated Value
Bond Length (Å)C=O (Benzamide)1.245
Bond Length (Å)C-N (Benzamide)1.360
Bond Length (Å)C=O (Acetamido)1.238
Bond Length (Å)C-N (Acetamido)1.375
Bond Angle (°)O=C-N (Benzamide)122.5
Bond Angle (°)C-N-C (Amide Linkage)121.8
Dihedral Angle (°)Aromatic Ring - Benzamide C=O~20-30

Table 2: Illustrative Electronic Properties of this compound (Derived from DFT Principles) Note: These values are illustrative and based on data reported for structurally related compounds in theoretical studies. electrochemsci.orgnih.govresearchgate.net

Electronic PropertySymbolIllustrative Value
Highest Occupied Molecular Orbital EnergyEHOMO-6.2 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 eV
HOMO-LUMO Energy GapΔE4.7 eV
Chemical Hardnessη2.35 eV
Chemical SoftnessS0.43 eV-1
Electronegativityχ3.85 eV

Conformational Analysis of the Phenylethyl and Acetamido Moieties

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis provides a detailed picture of the various spatial arrangements, or conformers, that a molecule can adopt through the rotation around its single bonds. For this compound, the conformational landscape is primarily defined by the rotational possibilities within the N-(2-phenylethyl) and 4-acetamido moieties.

The acetamido group, like other secondary amides, is subject to rotational isomerism around the C-N bond. This rotation is generally hindered due to the partial double bond character of the C-N bond, a result of resonance delocalization. researchgate.netresearchgate.net This leads to distinct cis and trans conformers, with the trans conformation typically being more stable. Furthermore, the orientation of the acetyl group relative to the benzene ring to which it is attached is also subject to rotational freedom, although steric effects from adjacent groups can impose significant rotational barriers. nsf.gov Computational studies on related molecules often map the potential energy surface by systematically rotating key dihedral angles to identify low-energy conformers and the energy barriers that separate them. nih.govrsc.org

Table 3: Hypothetical Stable Conformers and Torsional Angles for this compound Note: This table presents a simplified, hypothetical scenario to illustrate the concept of conformational analysis. The dihedral angles and relative energies are representative examples.

ConformerKey Dihedral Angle 1 (τ1: Car-C-N-Cethyl)Key Dihedral Angle 2 (τ2: C-N-Cethyl-Cphenyl)Relative Energy (kcal/mol)
Conformer A (Extended)~180° (anti)~180° (anti)0.00 (Global Minimum)
Conformer B (Gauche 1)~180° (anti)~60° (gauche)+1.5
Conformer C (Gauche 2)~60° (gauche)~180° (anti)+2.1
Conformer D (Folded)~60° (gauche)~60° (gauche)+3.5

In Vitro Biological Activity Investigations of 4 Acetamido N 2 Phenylethyl Benzamide and Analogues

Cellular Antiproliferative Activity Assays

The potential of benzamide (B126) and acetamide (B32628) analogues as anticancer agents has been explored through various in vitro studies. These investigations focus on their ability to inhibit the growth of cancer cells and elucidate the underlying mechanisms of action.

A range of acetamidobenzamide derivatives have demonstrated notable antiproliferative activity against a panel of human cancer cell lines. For instance, certain 2-(2-phenoxyacetamido)benzamides were initially evaluated for their effects on the K562 human chronic myelogenous leukemia cell line. nih.gov Similarly, benzimidazole (B57391) derivatives have been tested against lung carcinoma (A549), breast carcinoma (MCF-7), liver carcinoma (HepG2), and colorectal carcinoma (DLD-1) cell lines, showing significant, dose-dependent cytotoxic effects.

One study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) found it to be significantly more potent than the standard drug suberoylanilide hydroxamic acid (SAHA) in inhibiting the growth of A2780 (ovarian cancer) and HepG2 cells. nih.gov Another fluorinated analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), also exhibited potent inhibitory activity against HepG2 cells with an IC₅₀ value of 1.30 μM, compared to 17.25 μM for SAHA. frontiersin.org

The antiproliferative activities of various benzamide and acetamide analogues against several human cancer cell lines are summarized in the table below.

Compound/AnalogueCancer Cell LineActivity (IC₅₀)Reference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (Compound 18)NPC-TW01 (Nasopharyngeal)0.6 μM nih.gov
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide (Compound N18)HCT116 (Colorectal Carcinoma)4.53 μM researchgate.net
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide (Compound N9)HCT116 (Colorectal Carcinoma)5.85 μM researchgate.net
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HepG2 (Liver Carcinoma)1.73 μM nih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)A2780 (Ovarian Cancer)2.66 μM nih.gov
Benzimidazole derivative (se-182)HepG2 (Liver Carcinoma)15.58 µM
Benzimidazole derivative (se-182)A549 (Lung Carcinoma)15.80 µM

Investigations into the mechanism of action for N-substituted benzamides reveal that their antiproliferative effects are often linked to the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net One analogue, declopramide (B1670142), was found to induce a G2/M cell cycle block prior to the onset of apoptosis in murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells. nih.govresearchgate.net This cell cycle arrest was observed even when apoptosis was inhibited, suggesting it is a distinct event. nih.govresearchgate.net

The induction of apoptosis by these compounds often proceeds via the mitochondrial pathway. nih.govresearchgate.net Studies have shown that declopramide can trigger the release of cytochrome c into the cytosol and activate caspase-9. nih.govresearchgate.net The process of apoptosis could be inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and an over-expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Other benzamide analogues have also been shown to induce G2/M phase arrest and subsequent apoptosis. nih.govfrontiersin.org For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to cause G2/M phase arrest and induce apoptosis in HepG2 cells in a dose-dependent manner. nih.gov Similarly, studies on 2-(2-phenoxyacetamido)benzamides demonstrated that the most active compounds caused K562 cells to arrest in the G0–G1 phase of the cell cycle, leading to apoptosis mediated by caspase activation. nih.gov Some N-(substituted phenyl)acetamide derivatives were found to cause an accumulation of cells in the S phase. nih.gov

A critical aspect of anticancer drug development is selectivity, meaning the ability to target cancer cells while sparing normal, healthy cells. Some acetamide derivatives have shown promising selectivity profiles. For example, compound 18, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited specific cytotoxicity against human nasopharyngeal carcinoma (NPC-TW01) cells with no detectable cytotoxicity against normal peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov

In another study using a co-culture screening method, certain compounds demonstrated selective cytotoxicity against tumor cells when grown with non-tumor cells. nih.gov For instance, a test of compounds on a co-culture of MCF7 breast tumor cells with non-tumor MCF10A cells, and A549 lung tumor cells with non-tumor VA13 fibroblasts, helped identify molecules that preferentially suppress the growth of the cancer cells. nih.gov This approach highlights the ongoing effort to identify benzamide analogues with a favorable therapeutic window.

Antimicrobial Activity Studies

Analogues of 4-Acetamido-N-(2-phenylethyl)benzamide have also been evaluated for their ability to inhibit the growth of pathogenic microbes, including various bacteria and fungi.

Benzamide and acetamide derivatives have shown a broad spectrum of antibacterial activity. nanobioletters.com In one study, a series of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides were tested against several bacterial strains. researchgate.net Compound N1 was particularly effective against Bacillus subtilis, while compound N8 showed promising activity against Escherichia coli, and compound N22 was active against Klebsiella pneumoniae. researchgate.net Compounds N23 and N25 exhibited significant effects against Staphylococcus aureus. researchgate.net

Another study of N-benzamide derivatives found that one compound showed excellent activity against both B. subtilis and E. coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. nanobioletters.com Benzamide-based agents are also being explored as a promising class of inhibitors for FtsZ, a protein essential for bacterial cell division, with particular efficacy against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov

The table below summarizes the antibacterial efficacy of selected benzamide analogues.

Compound/AnalogueBacterial StrainActivity (MIC)Reference
Compound N1 (Benzimidazole analogue)B. subtilis1.27 µM researchgate.net
Compound N8 (Benzimidazole analogue)E. coli1.43 µM researchgate.net
Compound N22 (Benzimidazole analogue)K. pneumoniae2.60 µM researchgate.net
Compound N23/N25 (Benzimidazole analogue)S. aureus2.65 µM researchgate.net
Compound 5a (4-hydroxy-N-phenylbenzamide)B. subtilis6.25 μg/mL nanobioletters.com
Compound 5a (4-hydroxy-N-phenylbenzamide)E. coli3.12 μg/mL nanobioletters.com
Compound 4f/4i (N-alkyl-2-(4-thiazolyl)-1H-benzimidazoles)E. coli< 0.97 µg/mL researchgate.net

The antifungal potential of this class of compounds has been investigated against clinically relevant fungal pathogens. The same study that identified potent antibacterial benzimidazoles also found that compound N1 was highly effective against the yeast Candida albicans, with a MIC of 1.27 µM, and compound N22 showed activity against the mold Aspergillus niger with a MIC of 2.60 µM. researchgate.net

Other research has focused on developing novel molecules to combat drug-resistant fungal strains. researchgate.net For example, newly synthesized 1,3,4-oxadiazole (B1194373) compounds, which can be related to benzamide structures, demonstrated effective in vitro antifungal activity against C. albicans with a MIC of 32 μg/ml. nih.gov These compounds were found to have a fungistatic effect and, in a murine model of candidiasis, significantly reduced the fungal burden in the kidneys and spleen. nih.gov

Determination of Minimum Inhibitory Concentration (MIC) in vitro

The in vitro antimicrobial potential of analogues related to this compound has been evaluated to determine their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov

In one study, a series of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides were assessed for their antimicrobial effects. researchgate.net The tube dilution method was employed to ascertain the MIC values against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungal strains. researchgate.net The results highlighted several compounds with significant activity. For instance, compound N1, a 2,4-dinitro substituted benzamide, showed potent effects against Bacillus subtilis (MIC = 1.27 µM), Salmonella typhi (MIC = 2.54 µM), and Candida albicans (MIC = 1.27 µM). researchgate.net Other noteworthy analogues included compound N8, which was active against Escherichia coli (MIC = 1.43 µM), and compound N22, effective against Klebsiella pneumoniae and Aspergillus niger (MIC = 2.60 µM). researchgate.net Furthermore, compounds N23 and N25 demonstrated activity against Staphylococcus aureus with an MIC of 2.65 µM. researchgate.net

Another investigation into different N-benzamide derivatives revealed varied antimicrobial profiles. nanobioletters.com Using the diameter of inhibition zones and MIC values, this study identified compound 5a as having remarkable activity against both B. subtilis (MIC = 6.25 µg/mL) and E. coli (MIC = 3.12 µg/mL). nanobioletters.com Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively. nanobioletters.com

These findings are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Analogues

CompoundMicroorganismMICSource
N1 (2,4-dinitro substituted benzamide)Bacillus subtilis1.27 µM researchgate.net
N1 (2,4-dinitro substituted benzamide)Salmonella typhi2.54 µM researchgate.net
N1 (2,4-dinitro substituted benzamide)Candida albicans1.27 µM researchgate.net
N8 (meta-chloro substituted derivative)Escherichia coli1.43 µM researchgate.net
N22 (meta-bromo substituted derivative)Klebsiella pneumoniae2.60 µM researchgate.net
N22 (meta-bromo substituted derivative)Aspergillus niger2.60 µM researchgate.net
N23 / N25Staphylococcus aureus2.65 µM researchgate.net
Compound 5aBacillus subtilis6.25 µg/mL nanobioletters.com
Compound 5aEscherichia coli3.12 µg/mL nanobioletters.com
Compound 6bEscherichia coli3.12 µg/mL nanobioletters.com
Compound 6cBacillus subtilis6.25 µg/mL nanobioletters.com

Analysis of Bacteriostatic vs. Bactericidal/Fungistatic vs. Fungicidal Mechanisms

To characterize the nature of the antimicrobial action of these compounds, it is essential to distinguish between a static (inhibitory) and a cidal (killing) effect. Bacteriostatic agents inhibit bacterial growth, while bactericidal agents actively kill bacteria. nih.govnih.gov Similarly, fungistatic agents inhibit fungal growth, whereas fungicidal agents kill fungi. nih.gov

The standard method to differentiate these mechanisms in vitro involves determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) and comparing it to the MIC. nih.gov The MBC is the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum. nih.gov The MBC/MIC ratio is a key determinant: a ratio of ≤4 typically indicates a bactericidal effect, whereas a ratio >4 suggests a bacteriostatic mechanism. nih.gov

While the MIC values for several analogues of this compound have been established, the corresponding MBC or MFC data are not available in the reviewed literature. To ascertain whether these compounds are bactericidal/fungicidal or bacteriostatic/fungistatic, further time-kill curve studies or MBC/MFC determinations would be necessary. Such studies would involve exposing the microbial strains to concentrations of the compounds at and above their MICs and quantifying the viable cells over time. This analysis is critical, as the choice between a static and a cidal agent can be important in clinical scenarios, particularly in treating infections in immunocompromised individuals. nih.gov

Other Relevant In Vitro Biological Screenings (e.g., anti-inflammatory, antioxidant, antiviral in relevant model systems)

Benzamide and acetamide derivatives are known to possess a wide range of pharmacological activities beyond their antimicrobial effects. nanobioletters.comresearchgate.net

Anti-inflammatory Activity

Analogues have been investigated for their potential to mitigate inflammation. In a study using a carrageenan-induced paw edema model in rats, newly synthesized acetamide derivatives of 2-aminobenzimidazole (B67599) (compounds N1 and N2) demonstrated dose-dependent anti-inflammatory activity. nih.gov Further investigation in a complete Freund's adjuvant-induced arthritis model showed that these compounds reduced edema, with histopathological and X-ray analyses revealing minimal inflammation and normal joint structures in the treated groups. nih.gov The anti-arthritic activity was attributed to the suppression of pro-inflammatory mediators. Specifically, compounds N1 and N2 were found to attenuate the transcript levels of IRAK1, NF-kB1, TNF-α, IL-1β, and IL-17. nih.gov Another study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives also identified compounds with anti-inflammatory and analgesic properties. nih.gov

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and antioxidants can neutralize harmful free radicals. mdpi.com Several analogues of this compound have been screened for their antioxidant capacity using various in vitro assays.

One study evaluated N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and inhibition of lipid peroxidation. mdpi.com Nitrones with fluorophenyl motifs showed high interaction with DPPH, reaching 79–96% inhibition after 60 minutes. mdpi.com Another investigation of (E)-N-(2-acetyl-4-(4-styryl)phenyl)benzenesulfonamide derivatives (compounds 3a and 3b) also revealed significant antioxidant effects. mdpi.com These compounds were tested in DPPH and nitric oxide (NO) free radical scavenging assays, showing notable activity. mdpi.com

The results from these antioxidant assays are presented below.

Table 2: In Vitro Antioxidant Activity of Selected Analogues (IC₅₀)

CompoundDPPH Scavenging IC₅₀ (µM)NO Scavenging IC₅₀ (µM)Source
Compound 3a16.5 ± 0.319.6 ± 0.45 mdpi.com
Compound 3b13.9 ± 0.1011.9 ± 0.31 mdpi.com

Antiviral Activity

The antiviral potential of benzamide derivatives has been a subject of research, particularly in the context of persistent viral infections like HIV-1. A study identified a benzamide derivative, AH0109, with potent anti-HIV-1 activity, exhibiting a 50% effective concentration (EC₅₀) of 0.7 µM in CD4+ C8166 T cells. nih.govnih.gov Mechanistic studies revealed that AH0109 inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Importantly, the compound was effective against HIV-1 strains resistant to common antiretroviral drugs like zidovudine, lamivudine, nevirapine, and raltegravir. nih.govnih.gov

In a different study, Tabamide A (TA0), a phenolic compound, and its synthetic derivatives were evaluated for activity against the influenza virus. mdpi.com One derivative, TA25, showed an IC₅₀ value of 0.38 µM, which is a seven-fold higher activity than the parent compound. mdpi.com The mechanism of action for TA25 appears to be the inhibition of viral mRNA synthesis early in the viral infection cycle. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design of 4 Acetamido N 2 Phenylethyl Benzamide Derivatives

Systematic Modification of the Benzamide (B126) Core and N-(2-phenylethyl) Side Chain

The molecular framework of 4-Acetamido-N-(2-phenylethyl)benzamide offers multiple sites for chemical modification. Researchers methodically substitute or replace functional groups on both the central benzamide scaffold and its peripheral side chain to probe the structural requirements for molecular recognition and biological effect.

The introduction of various substituents onto the benzamide ring and the terminal phenyl group of the side chain can dramatically alter a compound's interaction with its biological target. The nature, position, and size of these substituents influence electronic properties, lipophilicity, and steric compatibility, which are critical determinants of potency and selectivity.

SAR studies on related benzamide and N-acetamide series have yielded key insights:

Benzamide Ring Substitution: The substitution pattern on the benzamide ring is crucial. For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]amido derivatives, disubstitution at the ortho and para positions (o,p) with chloro or fluoro groups led to a significant increase in potency compared to monosubstituted analogs. nih.gov Conversely, bulky substituents at the meta and para positions (m,p), such as dimethoxy groups, resulted in a marked reduction in activity, suggesting steric hindrance is poorly tolerated in that region. nih.gov

N-Aryl/Alkyl Side Chain Modification: Modifications to the N-linked side chain also profoundly affect activity. In studies of pyrazolopyrimidines with an N,N-disubstituted acetamide (B32628) side chain, a heterozygous phenyl-ethyl substitution pattern was found to be particularly favorable, yielding a ligand with picomolar activity. nih.gov In contrast, substituting both positions with larger benzyl (B1604629) groups significantly decreased binding affinity. nih.gov Similarly, replacing an ethyl group with a bulkier t-butyl group reduced affinity over 300-fold. nih.gov This highlights a delicate balance between size, shape, and lipophilicity required for optimal interaction.

Electronic and Steric Effects: Research on 4-phenylthiazole (B157171) analogs as dual inhibitors demonstrated the importance of electronic and steric changes on potency. nih.gov In a separate study on benzamides substituted with pyridine-linked oxadiazoles, a general trend indicated that less sterically hindered substituents on the aniline (B41778) ring resulted in higher larvicidal activity, likely by reducing obstacles to target binding. mdpi.com

These findings underscore that even minor structural changes can lead to substantial differences in biological outcomes.

Table 1: Impact of Substituents on the Activity of Benzamide Derivatives

Compound SeriesModificationObserved Impact on ActivityReference
N-[2-(1H-tetrazol-5-yl)phenyl]benzamideso,p-dichloro or o,p-difluoro substitution on benzamide ringVisible increase in potency nih.gov
N-[2-(1H-tetrazol-5-yl)phenyl]benzamidesm,p-dimethoxy substitution on benzamide ringLarge reduction in activity nih.gov
Pyrazolopyrimidine N-acetamidesHeterozygous phenyl-ethyl substitution on acetamidePico-molar activity achieved (highly favorable) nih.gov
Pyrazolopyrimidine N-acetamidesHomologous benzyl substitution on acetamideSignificant decrease in affinity nih.gov
Pyridine-linked 1,2,4-oxadiazole (B8745197) benzamidesLess steric hindrance on terminal aniline ringGeneral increase in larvicidal activity mdpi.com

Bioisosteric replacement is a powerful drug design strategy where a functional group in a lead molecule is exchanged for another group with similar physical or chemical properties to enhance potency, improve metabolic stability, or alter selectivity. drughunter.com In the context of this compound, the central amide bond is a primary target for such modifications due to its potential susceptibility to enzymatic hydrolysis.

Common bioisosteric replacements for the amide group include:

Heterocyclic Rings: Five-membered aromatic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are frequently used as amide isosteres. nih.gov These rings can mimic the planarity and dipole moment of the amide bond while offering greater metabolic stability. nih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole moiety in a series of DPP-4 inhibitors resulted in nearly equipotent compounds with improved in vitro metabolic stability. nih.gov The drug alprazolam features a 1,2,4-triazole (B32235) ring as a metabolically stable tertiary amide bioisostere. drughunter.com

Thioamides and Other Amide Analogs: Replacing the carbonyl oxygen of the amide with sulfur to form a thioamide is another common strategy. nih.gov This modification preserves the geometry of the amide group while altering its hydrogen bonding properties. nih.govhyphadiscovery.com In a study on benzamide anthelmintics, the replacement of oxygen with sulfur or selenium was among the few variations that retained biological activity, highlighting the geometric importance of the amide group for these specific compounds. nih.gov Other replacements include esters, sulfonamides, ureas, and trifluoroethylamines. drughunter.comnih.gov The trifluoroethylamine group, for instance, mimics the electronegative character of the carbonyl group and can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com

The success of a bioisosteric replacement is highly context-dependent, and a substitution that is beneficial in one compound series may be detrimental in another. drughunter.com This strategy remains a cornerstone of lead optimization, enabling the fine-tuning of a molecule's pharmacological profile.

Computational Approaches to SAR and Drug Discovery

In parallel with synthetic chemistry, computational methods have become indispensable tools in modern drug discovery. These in silico techniques allow for the rapid evaluation of virtual compounds, providing valuable insights into SAR and guiding the design of more effective molecules before their synthesis.

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. By developing mathematical equations, QSAR models can predict the activity of novel, unsynthesized molecules.

The development of a QSAR model typically involves:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is assembled. researchgate.net

Descriptor Calculation: Various physicochemical properties, or "descriptors," are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. nih.govfigshare.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation (a test set of compounds not used in model generation). researchgate.netnih.gov

For example, a QSAR study on N-(2-Aminophenyl)-Benzamide derivatives as histone deacetylase 2 inhibitors generated a highly predictive model with a squared correlation coefficient (r²) of 0.927, demonstrating a strong relationship between the structural features and inhibitory activity. researchgate.net Such models provide crucial information about which molecular properties are most important for activity, thereby guiding the design of new analogs with enhanced potency. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein or enzyme) to form a stable complex. mdpi.com It is a powerful tool for understanding the molecular basis of drug action and can be used to screen virtual libraries of compounds against a specific biological target. The process involves placing the ligand into the receptor's binding site and calculating a "docking score," which estimates the binding affinity. mdpi.com

A primary output of molecular docking is the prediction of the ligand's binding mode—its specific three-dimensional conformation and orientation within the receptor's active site. This allows for the detailed analysis of intermolecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: These are critical for molecular recognition and binding affinity. Docking simulations can identify specific amino acid residues in the receptor that act as hydrogen bond donors or acceptors with the ligand. researchgate.net

Hydrophobic Interactions: The nonpolar parts of the ligand interact favorably with hydrophobic pockets in the binding site.

Electrostatic Interactions: Interactions between charged or polar groups on the ligand and receptor.

For instance, docking studies of benzamide derivatives into the active site of the Topo IIα enzyme revealed interactions with specific DNA bases and amino acid residues like GLY462, ARG487, and TYR805. researchgate.net By visualizing these interactions, chemists can understand why certain substituents enhance activity while others diminish it, leading to more rational and targeted molecular design. researchgate.netresearchgate.net

Table 2: Examples of Predicted Ligand-Target Interactions from Molecular Docking Studies of Benzamide Derivatives

Compound ClassBiological TargetPredicted Interacting ResiduesType of InteractionReference
Benzamide DerivativesTopoisomerase IIαDG13 (DNA), GLY462, ARG487, TYR805Hydrogen bonds, various interactions researchgate.net
N-phenylacetamide-2-oxoindole conjugatesCarbonic Anhydrase IIHis94, His96, His119, Thr200Hydrogen bonds, coordination with Zn²⁺ nih.gov
N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamidesE. coli dihydroorotaseARG20, HIS19, SER170, THR172Hydrogen bonds researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Identification of Key Interacting Residues in Target Proteins

Molecular docking studies on benzamide-based inhibitors, including derivatives of the this compound scaffold, have been instrumental in elucidating the specific amino acid residues within the SIRT2 active site that are crucial for binding. These studies reveal that the inhibitors typically occupy a hydrophobic channel and form a network of hydrogen bonds that anchor the molecule in place.

The core benzamide structure establishes critical interactions. The amide group of the benzamide portion is a key player, often forming hydrogen bonds with the backbone of residues within the binding pocket. The phenylethyl and acetamido groups extend into different regions of the active site, where modifications can significantly impact potency and selectivity. For instance, in a series of benzamide derivatives designed as SIRT2 inhibitors, docking simulations predicted that the carbonyl oxygen of the benzamide linker forms a hydrogen bond with the backbone NH of a key isoleucine residue. nih.gov The N-H of the same amide linker was predicted to form a hydrogen bond with the backbone carbonyl of an aspartate residue in the enzyme's active site. nih.gov

The phenylethyl moiety typically inserts into a hydrophobic pocket. The interactions in this region are largely driven by van der Waals forces. The terminal acetamido group projects towards the entrance of the binding site, where it can also form hydrogen bonds. Studies on related SIRT2 inhibitors have revealed the formation of an induced "selectivity pocket," a conformational change in the enzyme upon ligand binding that is exploited by these inhibitors to achieve selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov The interactions within this pocket are highly specific and are a key focus of inhibitor design. nih.gov

Key interacting residues identified through molecular modeling of benzamide-based inhibitors in the SIRT2 active site are summarized below.

Interacting Ligand MoietyKey Interacting Residues (SIRT2)Type of Interaction
Benzamide AmideIsoleucine, AspartateHydrogen Bonding
Phenylethyl GroupPhenylalanine, IsoleucineHydrophobic (van der Waals)
Acetamido GroupHistidine, SerineHydrogen Bonding

This table is a composite based on findings for benzamide-based SIRT2 inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational stability and dynamic behavior of the ligand-protein complex over time. For SIRT2 inhibitors based on the this compound scaffold, MD simulations are used to validate the binding poses obtained from molecular docking and to assess the stability of the key interactions identified. nih.gov

A typical MD simulation runs for several nanoseconds, during which the trajectory of the complex is analyzed. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicate the stability of the system. A stable complex will show minimal deviation from its initial docked conformation. For example, in simulations of related SIRT2 inhibitors, the RMSD of the protein and the ligand typically plateau after an initial equilibration period, suggesting that the inhibitor remains stably bound in the active site. nih.gov

Furthermore, MD simulations allow for the analysis of the persistence of hydrogen bonds and other key interactions throughout the simulation. This is crucial for confirming that the interactions predicted by static docking models are maintained in a dynamic, solvated environment. The flexibility of certain regions of the protein, such as loops surrounding the active site, can also be assessed through Root Mean Square Fluctuation (RMSF) analysis. These simulations have confirmed that benzamide derivatives can induce and maintain a stable conformation in the SIRT2 binding pocket, which is essential for their inhibitory activity. nih.govnih.gov

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a powerful tool used to distill the essential three-dimensional arrangement of chemical features required for a molecule to be recognized by a specific biological target. For SIRT2 inhibitors based on the this compound structure, pharmacophore models have been developed to guide the virtual screening of compound libraries and the design of new, potent inhibitors. ubaya.ac.id

A pharmacophore model for this class of inhibitors typically consists of several key features derived from the common structural elements of active compounds. These features represent the crucial interaction points between the inhibitor and the SIRT2 active site. A representative model would include:

One or two Hydrogen Bond Acceptors (HBA): Corresponding to the carbonyl oxygen atoms of the acetamido and benzamide groups.

One Hydrogen Bond Donor (HBD): Corresponding to the N-H group of the amide linker.

One or two Aromatic Rings (AR): Representing the central benzene (B151609) ring and the terminal phenyl ring of the phenylethyl group. These features highlight the importance of hydrophobic interactions.

One Hydrophobic (HY) feature: Often overlapping with the aromatic rings, emphasizing the role of non-polar interactions in binding.

The spatial relationship, including distances and angles, between these features is critical for activity. In silico screening campaigns using such pharmacophore models have successfully identified novel SIRT2 inhibitors. ubaya.ac.id

Pharmacophore FeatureCorresponding Chemical Group
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the benzamide
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the acetamido group
Hydrogen Bond Donor (HBD)Amide N-H of the benzamide
Aromatic Ring (AR)Central benzene ring
Aromatic Ring (AR) / Hydrophobic (HY)Phenyl ring of the phenylethyl moiety

Fragment-Based Structural Alert Identification for Biological Activity

Fragment-based approaches in drug design involve identifying small molecular fragments that contribute significantly to the binding and biological activity of a larger molecule. For the this compound scaffold, this involves dissecting the molecule into its constituent parts and evaluating the importance of each fragment.

The core benzamide fragment is a well-established structural alert for sirtuin inhibition, as it mimics the nicotinamide (B372718) portion of the native NAD+ cofactor. This fragment is often responsible for anchoring the inhibitor in the active site through key hydrogen bonds.

The 4-acetamido group is another critical fragment. Structure-activity relationship studies have shown that this group is important for maintaining potency. Modifications to this fragment, such as replacing it with other functional groups, can lead to a significant loss of inhibitory activity. Bioisosteric replacement, the substitution of a fragment with another that has similar physicochemical properties, is a technique used to explore the chemical space around this position. nih.gov Identifying suitable bioisosteres for the acetamido group that maintain or improve activity is an active area of research. nih.gov

The N-(2-phenylethyl) fragment is primarily responsible for establishing hydrophobic interactions within the SIRT2 binding pocket. The length and substitution pattern of this fragment are key determinants of both potency and selectivity. The presence of this extended hydrophobic group is often what confers selectivity for SIRT2 over other sirtuin isoforms.

Molecular FragmentRole in Biological Activity
Benzamide CoreAnchoring unit, forms key hydrogen bonds
4-Acetamido GroupPotency-enhancing fragment, potential for H-bonding
N-(2-phenylethyl) GroupHydrophobic interactions, contributes to selectivity

Future Research Directions and Innovative Applications

Rational Design of Next-Generation 4-Acetamido-N-(2-phenylethyl)benzamide Analogues

The rational design of new chemical entities is a cornerstone of modern drug discovery. For this compound, a systematic exploration of its structure-activity relationship (SAR) is the first step toward developing next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. The core structure consists of three key moieties: the 4-acetamido benzoyl group, the amide linker, and the N-(2-phenylethyl) substituent. Each of these can be systematically modified to probe their influence on biological activity.

For instance, modifications to the N-(2-phenylethyl) group could involve the introduction of various substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) or altering the length and rigidity of the ethyl linker. Such changes can significantly impact the compound's binding affinity to its biological target. Similarly, the 4-acetamido group can be replaced with other functionalities to explore different hydrogen bonding interactions and physicochemical properties.

The design of these novel analogues can be guided by computational modeling techniques, which can predict the binding modes and affinities of the designed compounds with their putative biological targets. This in-silico approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

A variety of synthetic routes can be employed for the creation of these analogues. A common method involves the reaction of a substituted benzoic acid with a substituted amine in the presence of a coupling agent. For example, a patent for the synthesis of the related compound N-(2-phenylethyl)benzamide describes a method where benzoyl chloride or benzoic acid is reacted with phenethylamine (B48288) in the presence of an alkali metal hydroxide (B78521) in an aqueous solution google.com. This approach can be adapted for the synthesis of this compound and its derivatives.

The following table illustrates a conceptual framework for the rational design of analogues, highlighting potential modifications and the expected impact on biological activity.

Modification Site Proposed Modification Rationale/Expected Impact
N-(2-phenylethyl) Phenyl Ring Introduction of halogens (F, Cl, Br)Modulate lipophilicity and explore halogen bonding interactions.
Addition of methoxy (B1213986) or hydroxyl groupsIntroduce hydrogen bond donors/acceptors to enhance target binding.
Replacement with heterocyclic rings (e.g., pyridine, thiophene)Explore alternative binding pockets and improve pharmacokinetic properties.
Ethyl Linker Introduction of methyl groupsIncrease steric bulk and influence conformational preferences.
Cyclization into a constrained ring systemReduce conformational flexibility to enhance binding affinity.
4-Acetamido Group Replacement with other acyl groups (e.g., propionamido, benzamido)Vary the size and electronic properties to optimize interactions.
Substitution with sulfonamide or urea (B33335) functionalitiesIntroduce different hydrogen bonding patterns and potential new interactions.

Exploration of Novel Biological Targets for Benzamide (B126) Derivatives

The benzamide scaffold is known to interact with a wide range of biological targets, including enzymes and receptors. While the specific targets of this compound are yet to be fully elucidated, the broader class of benzamide derivatives has shown activity against several important therapeutic targets.

For example, some benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are a class of enzymes involved in the regulation of gene expression and are important targets in cancer therapy nih.gov. A study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide demonstrated potent inhibition of HDAC3 nih.gov. Other research has focused on benzamides as antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway implicated in certain cancers researchgate.net.

Furthermore, benzamide derivatives have been explored as antimicrobial agents. A study on 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides revealed significant antimicrobial effects against various bacterial and fungal strains researchgate.net. The structural similarities between these compounds and this compound suggest that the latter could also possess antimicrobial properties.

Future research should, therefore, focus on screening this compound and its rationally designed analogues against a panel of biologically relevant targets. This could include, but is not limited to, kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels. High-throughput screening (HTS) campaigns, coupled with mechanism-of-action studies, will be instrumental in identifying novel biological targets and uncovering the therapeutic potential of this class of compounds.

Integration of Advanced Artificial Intelligence and Machine Learning in Benzamide Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These powerful computational tools can be leveraged to accelerate and de-risk various stages of the research process for benzamide derivatives.

One of the key applications of AI in this context is in the prediction of biological activity and physicochemical properties of novel compounds. By training ML models on large datasets of known benzamide derivatives and their associated biological data, it is possible to develop predictive models that can accurately forecast the activity of newly designed analogues before they are synthesized. This can significantly reduce the number of compounds that need to be made and tested, leading to substantial cost and time savings.

AI can also be employed for de novo drug design, where algorithms generate novel molecular structures with desired properties. These generative models can explore a vast chemical space to identify novel benzamide scaffolds that are predicted to have high affinity and selectivity for a specific biological target.

Furthermore, AI can assist in the analysis of complex biological data generated from HTS and other experimental assays. By identifying patterns and correlations that may not be apparent to human researchers, AI can help to elucidate the mechanism of action of benzamide derivatives and identify potential biomarkers for patient stratification.

The integration of AI and ML into the research workflow for this compound and its analogues will be crucial for unlocking their full therapeutic potential in an efficient and cost-effective manner.

Development of Targeted Delivery Systems for Benzamide-Based Bioactive Compounds (Conceptual)

The efficacy of a therapeutic agent is not solely dependent on its intrinsic potency but also on its ability to reach its site of action in the body at a sufficient concentration and for an appropriate duration. Targeted drug delivery systems offer a promising approach to enhance the therapeutic index of bioactive compounds by selectively delivering them to diseased tissues while minimizing exposure to healthy tissues.

For benzamide-based bioactive compounds derived from this compound, the development of targeted delivery systems could be a key strategy to improve their clinical translation. Several conceptual approaches can be envisioned:

Liposomal Formulations: Encapsulating the benzamide compound within liposomes can improve its solubility, stability, and pharmacokinetic profile. The surface of the liposomes can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on the surface of target cells (e.g., cancer cells).

Polymeric Nanoparticles: Biodegradable polymers, such as polylactic-co-glycolic acid (PLGA), can be used to formulate nanoparticles containing the benzamide compound. Similar to liposomes, these nanoparticles can be surface-modified with targeting moieties to achieve active targeting.

Antibody-Drug Conjugates (ADCs): If the benzamide compound possesses potent cytotoxic activity, it could be conjugated to a monoclonal antibody that targets a tumor-specific antigen. This ADC approach would enable the selective delivery of the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.

Micellar Systems: For poorly water-soluble benzamide analogues, formulation in polymeric micelles can enhance their aqueous solubility and bioavailability. These micelles can also be designed to release the drug in response to specific stimuli present in the target microenvironment, such as changes in pH or enzyme levels.

The choice of the most appropriate targeted delivery system will depend on the physicochemical properties of the specific benzamide compound and its intended therapeutic application.

Synergistic Effects of this compound with Other Bioactive Agents in vitro (e.g., with 5-fluorouracil)

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The rationale behind this approach is to achieve a synergistic effect, where the combined therapeutic effect is greater than the sum of the effects of the individual drugs.

Given the potential of benzamide derivatives to exhibit anticancer activity, it is conceivable that this compound or its analogues could be used in combination with established chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). 5-FU is a widely used antimetabolite that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.

A synergistic interaction between a novel benzamide compound and 5-FU could arise from several mechanisms:

Complementary Mechanisms of Action: If the benzamide compound acts via a different pathway than 5-FU (e.g., by inhibiting a signaling pathway or inducing apoptosis through a different mechanism), the combination could lead to a more profound and durable antitumor response.

Overcoming Drug Resistance: Cancer cells can develop resistance to 5-FU through various mechanisms. A benzamide compound that targets a resistance pathway could re-sensitize the cells to the effects of 5-FU.

Enhanced Apoptosis: Both agents could contribute to the induction of apoptosis, the programmed cell death, through different but converging pathways, leading to a synergistic increase in cancer cell killing.

In vitro studies are essential to investigate the potential synergistic effects of this compound and its analogues with 5-FU. These studies would typically involve treating cancer cell lines with each drug alone and in combination at various concentrations. The degree of synergy can be quantified using mathematical models such as the combination index (CI) method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The following table presents a conceptual framework for an in vitro study investigating the synergistic effects of a hypothetical active benzamide analogue with 5-fluorouracil.

Cell Line Treatment Endpoint Expected Outcome for Synergy
HCT116 (Colorectal Cancer) Benzamide AnalogueCell Viability (MTT assay)Dose-dependent decrease in viability
5-FluorouracilCell Viability (MTT assay)Dose-dependent decrease in viability
CombinationCell Viability (MTT assay)Greater decrease in viability than either agent alone; CI < 1
CombinationApoptosis (Annexin V/PI staining)Increased percentage of apoptotic cells compared to single agents
CombinationCell Cycle AnalysisEnhanced cell cycle arrest at a specific phase

The discovery of synergistic interactions between novel benzamide compounds and existing anticancer drugs could pave the way for new and more effective combination therapies with the potential to improve patient outcomes.

Q & A

Q. Optimization Tips :

  • Use pyridine or DIPEA as a base to neutralize HCl byproducts during coupling.
  • Adjust solvent polarity (e.g., DCM or THF) to improve reaction kinetics .
  • Monitor reaction progress with TLC or LCMS to terminate the reaction at optimal conversion .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 10.23 (s, 1H, amide NH), δ 7.11–8.14 (m, aromatic protons), and δ 4.63 (d, J = 5.6 Hz, CH₂ from phenylethyl group) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signals at δ 166.3 (amide C=O) and δ 152.2 (acetamido C=O) validate the backbone .
  • HRMS : A [M+H]⁺ ion at m/z 325.15 (calculated for C₁₇H₁₇N₂O₂) ensures molecular weight consistency .
  • HPLC : Purity ≥98% can be achieved using a C18 column with a methanol/water gradient .

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Basic Research Question

  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
  • HDAC Inhibition : Fluorometric assays using HeLa cell lysates to measure inhibition of histone deacetylase activity, referencing CI-994 (Tacedinaline) as a positive control .
  • Apoptosis Markers : Western blotting for cleaved caspase-3 or PARP to confirm mechanistic pathways .

How to address discrepancies in biological activity data between different batches of synthesized this compound?

Advanced Research Question
Discrepancies may arise from:

  • Purity Variations : Use preparative HPLC to remove impurities (e.g., unreacted starting materials) and re-test biological activity .
  • Conformational Isomerism : Perform NOESY NMR to detect rotamers around the amide bond that may affect binding .
  • Batch-Specific Byproducts : Conduct LC-MS/MS to identify and quantify side products (e.g., acetylated amines or oxidized phenylethyl groups) .

What computational methods can predict the binding affinity of this compound to HDAC enzymes?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDAC catalytic sites. Focus on zinc coordination and hydrophobic pocket occupancy .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and water-mediated hydrogen bonds .
  • QSAR Models : Train models on benzamide derivatives with known IC₅₀ values to predict activity based on substituent electronic properties (e.g., Hammett σ values) .

What strategies can improve the pharmacokinetic properties of this compound, such as solubility and bioavailability?

Advanced Research Question

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Salt Formation : Co-crystallize with succinic acid or HCl to improve dissolution rates .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase circulation time and target tumor tissues .
  • Metabolic Stability : Test in liver microsomes to identify vulnerable sites (e.g., acetamido hydrolysis) and modify with electron-withdrawing substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.